molecular formula C5H9ClIN3 B2371350 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 2089257-47-4

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B2371350
CAS No.: 2089257-47-4
M. Wt: 273.5
InChI Key: NDDHIBVIESCGHF-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is an organic compound with the molecular formula C5H9ClIN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyrazole ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The methanamine group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a pyrazole oxide.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • (4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
  • (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Comparison: Compared to its analogs, (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDHIBVIESCGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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